molecular formula C15H18O B14005135 4-Bicyclo[2.2.2]octanyl(phenyl)methanone CAS No. 58541-27-8

4-Bicyclo[2.2.2]octanyl(phenyl)methanone

Cat. No.: B14005135
CAS No.: 58541-27-8
M. Wt: 214.30 g/mol
InChI Key: RYCNBHSKKYPNOA-UHFFFAOYSA-N
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Description

4-Bicyclo[2.2.2]octanyl(phenyl)methanone is a bicyclic ketone featuring a rigid bicyclo[2.2.2]octane scaffold linked to a phenyl group via a carbonyl moiety. The bicyclo[2.2.2]octane system confers significant steric rigidity and electronic effects, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

58541-27-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-bicyclo[2.2.2]octanyl(phenyl)methanone

InChI

InChI=1S/C15H18O/c16-14(13-4-2-1-3-5-13)15-9-6-12(7-10-15)8-11-15/h1-5,12H,6-11H2

InChI Key

RYCNBHSKKYPNOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bicyclo[2.2.2]octanyl(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation . This method allows for the efficient production of the bicyclic structure with high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bicyclo[2.2.2]octanyl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Bicyclo[2.2.2]octanyl(phenyl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bicyclo[2.2.2]octanyl(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which can enhance binding affinity to biological targets. In medicinal chemistry, it acts as a bioisostere, replacing phenyl rings in drug molecules to improve solubility, metabolic stability, and bioactivity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone (CAS 5561-63-7)

  • Structure: Features a methyl substituent at the 4-position of the bicyclo[2.2.2]octane ring and an ethanone (acetyl) group at the 1-position.
  • Key Differences: Unlike the target compound, this derivative lacks a phenyl group and instead incorporates a methyl substituent. The ethanone group may exhibit reduced steric hindrance compared to the phenylmethanone moiety in the target.
  • Applications : Serves as a precursor for synthesizing bicyclic aldehydes and alcohols, as seen in downstream derivatives like bicyclo[2.2.2]octane-1-carbaldehyde .

{Bicyclo[2.2.2]octan-1-yl}methanol (CAS 2574-42-7)

  • Structure : Contains a hydroxyl group (-OH) instead of a ketone.
  • Physical Properties :
    • Melting Point: 61.5–62°C
    • Boiling Point: 100°C (at 10 Torr)
    • Density: 1.028 g/cm³ (predicted)
  • Key Differences : The absence of a ketone group reduces electrophilicity, making this compound more polar and reactive in hydrogen-bonding interactions. It is primarily used as an intermediate for synthesizing bicyclic aldehydes .

Aryl Methanones with Extended Aromatic Systems

(4'-Ethyl[1,1'-biphenyl]-4-yl)phenylmethanone

  • Structure : A biphenyl system substituted with an ethyl group and linked to a phenyl ketone.
  • Molecular Weight : 286.13584 g/mol (exact mass).

Bioactive Methanones with Heterocyclic Moieties

Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1–C4 Series)

  • Structure: Bis-phenylmethanones with thiadiazole substituents.
  • Bioactivity: Demonstrated antimicrobial, antibiofilm, and efflux pump inhibitory activities. For example, compound C2 (N-phenylamino derivative) showed potent activity against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Key Differences : The thiadiazole rings introduce hydrogen-bonding and dipole interactions absent in the target compound, which may enhance bioactivity .

Diazabicyclo Derivatives with Furan Linkers (MCP Series)

  • Examples : MCP4, MCP9, and MCP12.
  • Structure: 1,4-Diazabicyclo[3.2.2]nonane cores linked to furan-aryl groups via ketones.
  • Synthesis : Synthesized via Suzuki-Miyaura couplings (yields ~50%).
  • Key Differences: The diazabicyclo[3.2.2]nonane system introduces nitrogen atoms, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Data Tables

Table 1. Comparative Analysis of Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Physical Properties
4-Bicyclo[2.2.2]octanyl(phenyl)methanone Bicyclo[2.2.2]octane Phenyl, ketone C₁₅H₁₆O 212.29 (calculated) N/A
1-(4-Methyl-bicyclo[2.2.2]octanyl)ethanone Bicyclo[2.2.2]octane Methyl, ethanone C₁₁H₁₆O 164.24 (calculated) N/A
{Bicyclo[2.2.2]octan-1-yl}methanol Bicyclo[2.2.2]octane Hydroxymethyl C₉H₁₆O 140.22 Mp: 61.5–62°C; Bp: 100°C (10 Torr)
(4'-Ethylbiphenyl-4-yl)phenylmethanone Biphenyl Ethyl, phenyl ketone C₂₁H₁₈O 286.13584 N/A

Table 2. Bioactivity Comparison

Compound Series Bioactivity Notable Findings
C1–C4 (Thiadiazoles) Antimicrobial, antibiofilm C2: MIC = 8 µg/mL against S. aureus
MCP (Diazabicyclos) Undisclosed (likely CNS targets) Synthesized via Suzuki coupling (~50% yield)

Research Findings and Implications

  • Synthetic Flexibility : Suzuki-Miyaura couplings are effective for introducing aryl groups to bicyclic ketones, as seen in the MCP series .
  • Bioactivity Trends: Thiadiazole-substituted methanones (C1–C4) exhibit enhanced antimicrobial properties due to heterocyclic electronegativity and hydrogen-bonding capacity .
  • Physicochemical Trade-offs : Bicyclo[2.2.2]octane derivatives balance rigidity and lipophilicity, whereas linear biphenyl systems prioritize aromatic interactions .

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